molecular formula C20H26O2 B14314963 2-(Diphenylmethoxy)heptan-1-OL CAS No. 113628-00-5

2-(Diphenylmethoxy)heptan-1-OL

Cat. No.: B14314963
CAS No.: 113628-00-5
M. Wt: 298.4 g/mol
InChI Key: ISHNBZCEAITGIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Diphenylmethoxy)heptan-1-OL is an organic compound that belongs to the class of alcohols It features a heptane backbone with a hydroxyl group (-OH) at the first carbon and a diphenylmethoxy group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylmethoxy)heptan-1-OL can be achieved through several methods. One common approach involves the reaction of heptan-1-ol with diphenylmethanol in the presence of an acid catalyst. The reaction typically proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of heptan-1-ol attacks the diphenylmethanol, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as distillation and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylmethoxy)heptan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The diphenylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Diphenylmethoxy)heptan-1-OL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Diphenylmethoxy)heptan-1-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The diphenylmethoxy group can interact with hydrophobic regions of proteins and other macromolecules, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Diphenylmethoxy)ethanol: Similar structure but with a shorter carbon chain.

    2-(Diphenylmethoxy)butan-1-OL: Similar structure with a four-carbon chain.

    2-(Diphenylmethoxy)pentan-1-OL: Similar structure with a five-carbon chain.

Uniqueness

2-(Diphenylmethoxy)heptan-1-OL is unique due to its specific combination of a heptane backbone and a diphenylmethoxy group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

113628-00-5

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

IUPAC Name

2-benzhydryloxyheptan-1-ol

InChI

InChI=1S/C20H26O2/c1-2-3-6-15-19(16-21)22-20(17-11-7-4-8-12-17)18-13-9-5-10-14-18/h4-5,7-14,19-21H,2-3,6,15-16H2,1H3

InChI Key

ISHNBZCEAITGIS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CO)OC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.